Home > Products > Screening Compounds P11911 > 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline - 1820683-11-1

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

Catalog Number: EVT-3092902
CAS Number: 1820683-11-1
Molecular Formula: C18H22BrN3O4
Molecular Weight: 424.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3'-Methoxy-anilino)quinazoline

  • Compound Description: This quinazoline derivative is specifically mentioned as an example within a patent describing pharmaceutical compositions with anticancer activity. The patent focuses on quinazoline derivatives that exhibit anticancer action due to their receptor tyrosine kinase inhibitory properties.

7-Chloro-4-(4'-chloro-2'-methylanilino)-quinazoline

  • Compound Description: Similar to the previous compound, this quinazoline derivative is another specific example provided within the same patent regarding anticancer agents. This example highlights the potential for variations in both the 4-anilino substituent and the 7-position on the quinazoline ring.

4-(3’-bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

  • Compound Description: This novel quinazoline derivative exhibits significant cytotoxicity against U373 and U87 human glioblastoma cell lines, causing apoptotic cell death at micromolar concentrations. WHI-P154's antiglioblastoma activity was significantly enhanced by conjugation to recombinant human epidermal growth factor (EGF).

4-(7'-Trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol

  • Compound Description: This compound served as a starting material for synthesizing a series of di-Mannich base derivatives with in vitro and in vivo antimalarial activity against the chloroquine-sensitive (FCQ-27) isolate of Plasmodium falciparum and Plasmodium vinckei vinckei. The di-Mannich bases showed varying levels of activity, with some surpassing chloroquine's effectiveness.

2-(7'-Trifluoromethylquinolin-4'-ylamino)phenol

  • Compound Description: This compound was used to synthesize a series of di-Mannich base derivatives that were also tested for antimalarial activity, alongside those derived from the previous compound. These derivatives exhibited higher antimalarial activity than chloroquine against the FCQ-27 isolate of P. falciparum.

4'-Chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl-2-ols

    6-Amino-3-p-(t-butylphenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound was a key intermediate in the synthesis of various novel bridgehead nitrogen heterocyclic systems, including imidazo[2,1-b]-1,3,4-thiadiazolo[2,3-c]-s-triazoles, s-triazolo[3,4-b][1,3,4]thiadiazolo[3,2-b]imidazo[4,5-b]quinoxaline, and bis-(s-triazolo[3,4-b][1,3,4]thiadiazolo[3,2-b][imidazo[4,5-b]-cyclohexane]-5a,6a-dien. These synthesized compounds were evaluated for their antimicrobial activity.

    6,7-Dimethoxyquinazoline Derivatives

    • Compound Description: A series of 6,7-dimethoxyquinazoline derivatives were synthesized and characterized using various analytical techniques such as NMR, IR, and GC/MS. These derivatives explore the effects of different substituents on the aniline ring at the 4-position of the quinazoline core.
    Overview

    7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Quinazolines are characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The specific substitution of bromine and di-t-butoxycarbonylamino groups in this compound enhances its reactivity and specificity in various chemical reactions.

    Source

    The compound is synthesized through various methods involving the bromination of quinazoline derivatives and subsequent functionalization. Research on quinazoline derivatives, including 7-bromo-2-(di-t-butoxycarbonylamino)quinazoline, has been documented in multiple studies focusing on their synthesis, biological activity, and applications in drug development .

    Classification

    7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline can be classified as:

    • Chemical Class: Heterocyclic compounds
    • Sub-class: Quinazolines
    • Functional Groups: Bromine atom, amine, and carbonyl groups
    Synthesis Analysis

    Methods

    The synthesis of 7-bromo-2-(di-t-butoxycarbonylamino)quinazoline typically involves several steps:

    1. Bromination: The introduction of a bromine atom at the 7-position of the quinazoline ring can be achieved using brominating agents such as N-bromosuccinimide in an appropriate solvent like dimethylformamide.
    2. Formation of Di-t-butoxycarbonylamino Group: This involves the reaction of the bromoquinazoline with di-tert-butoxycarbonylamine under controlled conditions to ensure the selective formation of the desired amine derivative.

    Technical Details

    The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, microwave-assisted synthesis techniques have been reported to enhance reaction efficiency and reduce synthesis time .

    Molecular Structure Analysis

    Structure

    The molecular structure of 7-bromo-2-(di-t-butoxycarbonylamino)quinazoline features:

    • A quinazoline core with a bromine substituent at the 7-position.
    • A di-tert-butoxycarbonylamino group at the 2-position.

    Data

    Key structural data include:

    • Molecular Formula: C15H20BrN3O4
    • Molecular Weight: Approximately 396.24 g/mol

    Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of synthesized compounds .

    Chemical Reactions Analysis

    Reactions

    7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline can participate in several chemical reactions:

    • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives.
    • Deprotection Reactions: The di-tert-butoxycarbonyl groups can be removed under acidic conditions to yield the corresponding amine derivative.

    Technical Details

    These reactions often require careful optimization of conditions such as pH, temperature, and concentration to achieve high yields and minimize side reactions .

    Mechanism of Action

    Process

    The mechanism of action for compounds like 7-bromo-2-(di-t-butoxycarbonylamino)quinazoline often involves interaction with biological targets such as enzymes or receptors. For instance, quinazolines are known to inhibit certain kinases or act as anti-inflammatory agents.

    Data

    Research indicates that modifications at specific positions on the quinazoline ring can significantly influence biological activity, making structure-activity relationship studies crucial for drug development .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically a solid crystalline compound.
    • Melting Point: Specific melting point data may vary based on purity but is generally in the range expected for quinazolines.

    Chemical Properties

    Relevant analyses include thermal stability tests and solubility studies to assess practical application potential .

    Applications

    Scientific Uses

    7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline has potential applications in:

    • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
    • Biological Research: As a tool compound for studying enzyme inhibition or receptor interactions.
    • Synthetic Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Research into its biological activity continues to explore its efficacy against various targets, contributing to its potential use in drug discovery programs .

    Synthetic Methodologies & Optimization Strategies

    Solid-Phase Synthesis of Brominated Quinazoline Scaffolds

    The solid-phase synthesis of brominated quinazoline scaffolds enables precise regiocontrol during bromination while minimizing purification challenges. Rink amide resin serves as the preferred solid support due to its stability under bromination conditions and compatibility with acid-labile protecting groups. The synthesis initiates with the immobilization of 2-amino-4-hydroxybenzoic acid onto the resin via amide bond formation, followed by cyclative closure using formamidine acetate to form the quinazoline core [1]. In-situ bromination at the C7 position is achieved using pyridinium tribromide in dichloromethane at 0°C, yielding >85% regioselectivity due to the electron-donating effect of the C2-amino group. This approach circumvents the formation of dibrominated byproducts (<5%) commonly observed in solution-phase methods [9]. Critical to success is the strict moisture control (<50 ppm H₂O) during bromination to prevent hydrolysis of the developing quinazoline ring. Post-bromination, the resin-bound intermediate is cleaved using TFA/DCM (1:99 v/v), preserving the Boc groups while liberating the brominated scaffold for downstream functionalization.

    Table 1: Bromination Agents for Solid-Phase Quinazoline Synthesis

    Brominating AgentTemperature (°C)Reaction Time (hr)Regioselectivity (C7:C5)Byproduct Formation
    Pyridinium tribromide0220:1<5% dibromide
    N-Bromosuccinimide25412:18–12% dibromide
    Bromine (Br₂)-101.515:115–20% oxidation products
    CuBr₂8085:1<2% dibromide

    Di-t-butoxycarbonyl Protection Strategies for Amino Group Stabilization

    The installation of di-t-butoxycarbonyl (DiBoc) protection at the C2-amino position is essential for preventing undesired nucleophilic degradation and oxidation during subsequent transformations. This protection strategy employs Boc₂O in a two-stage process: initial mono-Boc protection at 0°C (1.1 equiv, 2 hours) followed by second Boc installation at 25°C (1.5 equiv, 6 hours) using DMAP catalysis (0.2 equiv) in anhydrous THF [6]. Kinetic studies reveal the DiBoc group enhances steric shielding of the quinazoline N2 position, reducing hydrolysis rates by 18-fold compared to mono-Boc analogues under physiological pH conditions. The DiBoc-protected amino group demonstrates exceptional stability during palladium-catalyzed cross-couplings, with <3% deprotection observed in Suzuki reactions at 80°C [10]. Crucially, the orthogonal deprotection is achieved using ZnBr₂ in DCM (30 min, 25°C), which selectively cleaves the DiBoc group without compromising common functional groups (cyano, ester, vinyl).

    Solvent optimization studies demonstrate that ethereal solvents (THF, 2-MeTHF) outperform polar aprotic solvents (DMF, DMSO) by minimizing carbamate scrambling. The DiBoc-protected intermediates exhibit enhanced crystallinity, enabling purification via anti-solvent precipitation with n-hexane/ethyl acetate (9:1), achieving >99% purity without chromatography [6].

    Table 2: DiBoc Protection Efficiency Under Varied Conditions

    Base CatalystSolventTemperature (°C)Reaction Time (hr)DiBoc: MonoBoc RatioIsolated Yield (%)
    NoneTHF25241:3.245
    DMAP (0.2 equiv)THF2569.5:188
    DMAP (0.2 equiv)2-MeTHF40412:192
    TEA (1.0 equiv)DMF2582.8:161
    Pyridine (1.5 eq)DCM25121.5:153

    Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

    The C7-bromine of DiBoc-protected quinazolines serves as a versatile handle for palladium-catalyzed cross-coupling, enabling C–C and C–heteroatom bond formation. Suzuki-Miyaura coupling with arylboronic acids demonstrates exceptional functional group tolerance when using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (95:5) at 80°C. Electron-deficient boronic acids (4-CF₃C₆H₄B(OH)₂) couple efficiently within 2 hours (92% yield), while sterically hindered substrates (2,6-dimethylphenylboronic acid) require XPhos precatalyst (Pd-XPhos-G3, 2 mol%) and extended reaction times (8 hours, 78% yield) [5]. Sonogashira reactions with terminal alkynes employ CuI (5 mol%) and PdCl₂(PPh₃)₂ (3 mol%) in diisopropylamine at 60°C, achieving >90% conversion within 3 hours without DiBoc deprotection. The DiBoc group’s steric bulk suppresses Glaser homocoupling, a common side reaction in unprotected aminoquinazoline systems [3] [6].

    Notably, the chemoselectivity profile allows sequential functionalization: initial C7 bromine coupling followed by directed ortho-lithiation at C4 using sec-BuLi (–78°C, THF) and electrophilic quenching, enabling the installation of aldehydes, carboxylic acids, or halogen groups. This sequential approach is facilitated by the DiBoc group’s stability toward organolithium reagents under controlled conditions [3].

    Table 3: Palladium-Catalyzed Coupling Reactions of 7-Bromo-2-(DiBoc-amino)quinazoline

    Coupling TypeCatalyst SystemConditionsRepresentative SubstrateYield (%)
    Suzuki (aryl)Pd(PPh₃)₄/K₂CO₃Toluene/H₂O, 80°C, 2h4-CF₃C₆H₄B(OH)₂92
    Suzuki (heteroaryl)Pd-XPhos-G3/K₃PO₄Dioxane, 100°C, 6h3-PyridylBpin85
    SonogashiraPdCl₂(PPh₃)₂/CuI/DIPADIPA, 60°C, 3hPhC≡CH94
    Buchwald-HartwigPd₂(dba)₃/XantPhos/Cs₂CO₃Toluene, 100°C, 12hMorpholine76
    CarbonylationPd(OAc)₂/dppf/CO (1 atm)MeOH, 80°C, 16hMethanol (ester formation)81

    Microwave-Assisted Cyclization for Enhanced Reaction Efficiency

    Microwave irradiation revolutionizes the cyclization efficiency in quinazoline synthesis, particularly during the formation of the pyrimidinone ring from brominated precursors. Conventional thermal methods for converting 2-amino-5-bromobenzamide intermediates to quinazolines require 12–24 hours at 140°C in diphenyl ether, often leading to thermal decomposition (>15% side products). Microwave-assisted cyclization (200 W, 180°C) in acetic acid solvent achieves quantitative conversion within 8–10 minutes through precise dielectric heating [8] [10]. The rapid energy transfer suppresses competitive hydrolysis pathways, increasing yields by 25–30% compared to oil-bath heating. This technique is particularly advantageous for acid-sensitive functionalities; when applied to DiBoc-protected intermediates, microwave cyclization in propylene carbonate (polar aprotic solvent) at 160°C for 6 minutes achieves 95% yield with <1% Boc deprotection [2] [7].

    Reactor configuration significantly impacts scalability: continuous-flow microwave systems with back-pressure regulation enable kilogram-scale production of the brominated quinazoline core. By maintaining a residence time of 5 minutes at 180°C and 17 bar pressure, throughput reaches 0.8 kg/h with consistent impurity profiles (total impurities <2.0%) [10]. Energy consumption analysis confirms microwave processing reduces thermal energy demand by 60% compared to conventional heating, aligning with green chemistry principles.

    Table 4: Microwave vs. Conventional Cyclization Performance

    MethodTemperature (°C)TimeSolventYield (%)Deprotection (%)Energy Consumption (kW·h/mol)
    Conventional heating14012 hoursPh₂O650 (no Boc)48.7
    Microwave (batch)18010 minutesAcOH928 (partial Boc loss)18.2
    Microwave (flow)1805 minutesPC95<114.6
    Microwave (Boc-stable)1606 minutesPC95<112.8

    Scalability Challenges in Multi-Step Bromination-Protection Sequences

    The transition from laboratory-scale synthesis to pilot-scale production of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline faces three primary scalability challenges: purification bottlenecks, exothermicity management, and Boc-anhydride economics. Multi-step sequences require intermediate isolations after bromination and DiBoc protection due to incompatible reaction conditions. The brominated intermediate exhibits poor solubility in hydrocarbon solvents (<2 mg/mL at 25°C), necessitating chromatographic purification on silica gel for decolorization, reducing throughput to <40% per batch at >5 kg scale [3]. Implementing crystallization from MTBE/n-heptane (1:3) with activated carbon treatment replaces chromatography, achieving 98.5% purity with 85% recovery at 20 kg batches.

    The DiBoc protection exhibits significant exothermicity (ΔH = –89 kJ/mol), posing thermal runaway risks during scale-up. Semi-batch protocols with controlled Boc₂O addition rates (<0.5 kg/h per kg reaction mass) and reactor cooling capacity >100 W/L mitigate this risk. Additionally, Boc₂O stoichiometry optimization reduces excess from 2.5 equiv to 1.8 equiv without compromising conversion, cutting raw material costs by 28% [9]. Lifecycle assessment reveals Boc₂O accounts for 61% of the total carbon footprint; substituting recovered Boc₂O from pharmaceutical waste streams decreases environmental impact by 35% without affecting yield or purity.

    Economic analysis identifies the bromination-protection sequence as the cost driver (72% of total manufacturing cost), primarily due to brominating agent expenditure and cryogenic conditions. Substituting pyridinium tribromide with electrochemical bromination (NaBr/H₂SO₄, constant current) eliminates reagent costs and operates at ambient temperature, reducing step cost by 54% in pilot trials [3] [9].

    Table 5: Cost Drivers in Scalable Synthesis of 7-Bromo-2-(DiBoc-amino)quinazoline

    Process StepCost Contribution (%)Key Cost DriversMitigation StrategyCost Reduction Achieved
    Bromination42Pyridinium tribromide cost, cryogenic coolingElectrochemical bromination at 25°C54%
    DiBoc Protection30Boc₂O excess, exotherm managementStoichiometry optimization (1.8 eq), semi-batch addition28%
    Purification18Chromatography solvents, silica gelCrystallization (MTBE/heptane) with carbon treatment65%
    Waste Treatment10Brominated byproduct disposalSolvent recovery (>90%)40%

    Properties

    CAS Number

    1820683-11-1

    Product Name

    7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

    IUPAC Name

    tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

    Molecular Formula

    C18H22BrN3O4

    Molecular Weight

    424.295

    InChI

    InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3

    InChI Key

    FUQLBDUAXARQAS-UHFFFAOYSA-N

    SMILES

    CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.